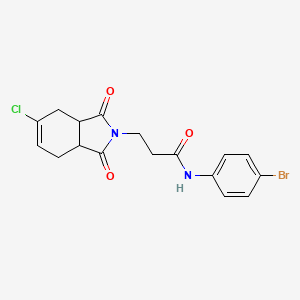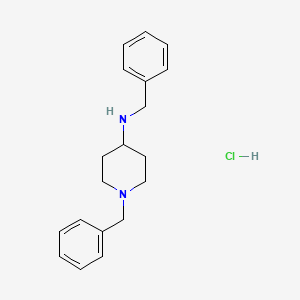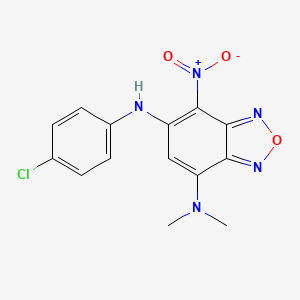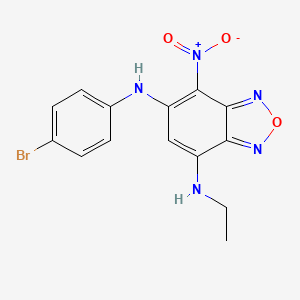
N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide
Vue d'ensemble
Description
N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a chlorinated dioxoisoindoline ring, and a propanamide moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide can be used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, polymers, or other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Ring: Starting from a suitable anhydride or imide, the isoindoline ring can be constructed through cyclization reactions.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or other nucleophile.
Formation of the Propanamide Moiety: The final step could involve the acylation of the intermediate compound with a propanoyl chloride or similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and isoindoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxoisoindolin-2-yl)propanamide: A closely related compound with a similar structure but lacking the hexahydro moiety.
N-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide: Another similar compound, differing in the substitution pattern on the isoindoline ring.
Uniqueness
N-(4-Bromophenyl)-3-(5-chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)propanamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c18-10-1-4-12(5-2-10)20-15(22)7-8-21-16(23)13-6-3-11(19)9-14(13)17(21)24/h1-5,13-14H,6-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUFNLMTDZZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4054656.png)



![1-benzyl-5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4054715.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B4054717.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B4054718.png)
![N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide](/img/structure/B4054725.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B4054750.png)
![2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B4054754.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B4054758.png)
![9-[(3,4-Difluorophenyl)methyl]-2-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4054762.png)
![N-[2-(butan-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4054764.png)
